Coenzyme Q10

描述

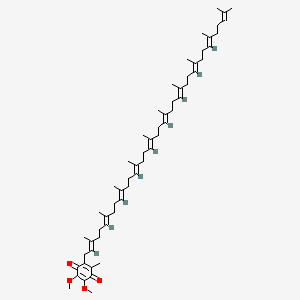

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a lipid-soluble benzoquinone with a 10-isoprenyl-unit side chain . It is a critical component of the mitochondrial electron transport chain, facilitating ATP production and acting as a potent antioxidant by neutralizing free radicals . CoQ10 is endogenously synthesized in humans through the mevalonate pathway, with tissue concentrations highest in energy-demanding organs like the heart, liver, and kidneys . Deficiencies in CoQ10 are linked to mitochondrial disorders, neurodegenerative diseases, and age-related metabolic decline .

准备方法

合成路线和反应条件: 泛醌的合成通常涉及醌结构与多异戊二烯侧链的缩合。 一种常见的方法包括使用溶血素,一种天然存在的多异戊二烯醇,将其转化为相应的溴化物,然后在碱性条件下与醌衍生物偶联 .

工业生产方法: 泛醌的工业生产通常采用微生物发酵,使用天然产生辅酶 Q10 的细菌或酵母菌株。 发酵过程经过优化以提高产量,随后进行提取和纯化步骤以分离化合物 .

反应类型:

常用试剂和条件:

还原: 通常使用硼氢化钠或催化氢化等还原剂.

主要产物:

氧化: 泛醌

还原: 泛醇

科学研究应用

Cardiovascular Health

1. Heart Disease and Heart Failure

Coenzyme Q10 has been extensively studied for its role in cardiovascular health. Clinical trials indicate that it may improve symptoms in patients with heart failure by enhancing mitochondrial function and reducing oxidative stress. A systematic review highlighted that supplementation with this compound significantly reduced hospitalizations and improved overall heart function in patients with moderate to severe heart failure .

2. Hypertension

Research suggests that this compound can lower blood pressure in hypertensive patients. A meta-analysis showed a significant reduction in systolic and diastolic blood pressure among those receiving this compound compared to placebo .

3. Myocardial Infarction

In post-myocardial infarction patients, this compound supplementation has been associated with a decrease in total cardiac events, including nonfatal myocardial infarctions and cardiac deaths .

Neurodegenerative Diseases

1. Parkinson’s Disease

this compound has shown promise in slowing the progression of Parkinson’s disease. A randomized controlled trial found that high doses (up to 1,200 mg/day) were linked to a 44% reduction in functional decline among participants .

2. Alzheimer’s Disease

Emerging evidence suggests that this compound may benefit Alzheimer's patients by improving mitochondrial function and reducing oxidative damage . However, more research is needed to establish its efficacy conclusively.

Metabolic Disorders

1. Diabetes Management

this compound supplementation has been investigated for its potential benefits in managing diabetes and its complications, such as diabetic neuropathy. Studies indicate that it may improve insulin sensitivity and reduce oxidative stress markers associated with diabetes .

2. Chronic Fatigue Syndrome

A systematic review indicated that this compound could effectively reduce fatigue symptoms in patients with chronic fatigue syndrome and fibromyalgia . The analysis revealed a significant correlation between increased dosage and improved fatigue outcomes.

Fertility Treatments

This compound is also explored for its role in enhancing fertility, particularly in men with idiopathic oligoasthenospermia. Studies have shown that supplementation can improve sperm motility and antioxidant status, potentially increasing fertility rates .

Case Studies and Clinical Trials

作用机制

泛醌主要在线粒体中发挥作用,参与电子传递链。 它从复合体 I 和 II 接受电子,并将它们传递给复合体 III,促进 ATP 的生成 . 此外,它的抗氧化特性通过中和自由基来帮助保护细胞免受氧化损伤 .

相似化合物的比较

Endogenous Coenzyme Q Variants

CoQ10 belongs to a family of structurally related molecules differing in the number of isoprenyl units (CoQ6–CoQ10). For example:

- CoQ9 : Predominant in rats; has 9 isoprenyl units, reducing membrane stability compared to CoQ10 .

- CoQ7 : Found in yeast; shorter side chain limits its integration into mammalian mitochondrial membranes .

| Property | CoQ10 | CoQ9 | CoQ7 |

|---|---|---|---|

| Isoprenyl Units | 10 | 9 | 7 |

| Species Specificity | Humans | Rats | Yeast |

| Membrane Stability | High | Moderate | Low |

| Antioxidant Capacity | Strong | Moderate | Weak |

These structural differences impact bioavailability and functional efficacy. CoQ10’s longer side chain enhances mitochondrial membrane integration, optimizing electron transfer and antioxidant activity .

Comparison with Other Antioxidants

CoQ10’s dual role in energy production and antioxidant defense distinguishes it from other antioxidants:

- Vitamin E : A lipid-soluble antioxidant that regenerates CoQ10 but lacks direct involvement in ATP synthesis .

| Compound | Primary Role | Bioenergetic Role | Synergy with CoQ10 |

|---|---|---|---|

| CoQ10 | Antioxidant, ATP synthesis | Critical | N/A |

| Vitamin E | Lipid peroxidation inhibitor | None | Regenerates oxidized CoQ10 |

| Selenium | Glutathione support | None | Enhances CoQ10’s antioxidant effects |

CoQ10’s unique combination of bioenergetic and antioxidant functions makes it irreplaceable in mitochondrial health .

Statins and CoQ10 Interactions

Statins inhibit HMG-CoA reductase, a key enzyme in both cholesterol and CoQ10 biosynthesis. This leads to secondary CoQ10 deficiency, contributing to statin-associated muscle pain and fatigue . Supplementation with CoQ10 (100–300 mg/day) may mitigate these side effects, though clinical evidence remains mixed .

Key Research Findings

Metabolic and Cardiovascular Health

- Diabetes : CoQ10 (100–300 mg/day) improves glycemic control (HbA1c reduction: 0.6–1.2%) and reduces LDL oxidation in type 2 diabetics .

- Heart Failure : Meta-analyses show CoQ10 supplementation reduces mortality by 43% and improves ejection fraction in chronic heart failure patients .

Reproductive Health

- Male Infertility: CoQ10 (200–300 mg/day) increases sperm concentration (mean difference: 3.37 million/mL) and motility in idiopathic oligoasthenoteratozoospermia .

- Oocyte Aging : In murine studies, CoQ10 (10 μM) reduces oxidative stress in aged oocytes, improving blastocyst formation rates by 29% .

Neurodegenerative Diseases

- Parkinson’s Disease : High-dose CoQ10 (1,200 mg/day) slowed functional decline by 44% in early-stage patients, though later trials showed inconsistent results .

Limitations and Contradictory Evidence

- Testosterone Levels : Human and animal studies report minimal direct effects of CoQ10 on testosterone, except in cases of chemical-induced testicular damage .

生物活性

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a naturally occurring antioxidant found in the mitochondria of cells. It plays a crucial role in the production of adenosine triphosphate (ATP) through the mitochondrial respiratory chain and exhibits significant biological activities that impact various health conditions. This article explores the biological activity of CoQ10, focusing on its mechanisms, clinical applications, and research findings.

CoQ10 functions primarily through two key mechanisms:

- Bioenergetic Role : CoQ10 is integral to the electron transport chain, facilitating ATP synthesis by acting as an electron carrier. It exists in three redox states: oxidized (ubiquinone), partially reduced (ubisemiquinone), and fully reduced (ubiquinol). This property enables CoQ10 to participate in redox reactions, crucial for cellular energy metabolism .

- Antioxidant Activity : CoQ10 acts as a lipophilic antioxidant, protecting cellular membranes from oxidative damage by scavenging free radicals and regenerating other antioxidants like vitamin E. This dual role as an antioxidant and bioenergetic cofactor positions CoQ10 as a vital player in maintaining cellular health and function .

Clinical Applications

CoQ10 has been studied extensively for its potential therapeutic effects across various health conditions:

- Cardiovascular Health : Numerous studies indicate that CoQ10 supplementation can improve outcomes in patients with heart failure. The Q-SYMBIO trial demonstrated that patients receiving CoQ10 had a significantly lower incidence of major cardiovascular events compared to the placebo group, along with improved cardiac function .

- Fatigue Reduction : Meta-analyses have shown that CoQ10 supplementation effectively reduces fatigue symptoms in conditions such as chronic fatigue syndrome and fibromyalgia. A systematic review indicated that higher doses and longer treatment durations correlate with greater fatigue reduction .

- Metabolic Disorders : Research has highlighted CoQ10's role in lipid metabolism and obesity management. Studies on animal models showed that CoQ10 supplementation could reduce white adipose tissue content and improve mitochondrial function, suggesting its potential in treating metabolic syndrome .

Case Studies

Several clinical trials have provided insights into the efficacy of CoQ10:

- Heart Failure : In a double-blind study involving 420 patients with moderate to severe heart failure, those treated with 300 mg/day of CoQ10 showed a significant reduction in all-cause mortality compared to placebo .

- Chronic Fatigue Syndrome : A randomized controlled trial involving 73 participants demonstrated significant improvements in fatigue scores after administering 200 mg/day of CoQ10 combined with NADH for eight weeks .

- Fibromyalgia : A study reported that females treated with 300 mg/day of CoQ10 experienced significant reductions in fatigue and pain levels after three months compared to the placebo group .

Research Findings

Recent research continues to explore the diverse biological activities of CoQ10:

- Anti-inflammatory Effects : Studies suggest that CoQ10 may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

- Neuroprotective Properties : Preliminary findings indicate that CoQ10 may protect against neurodegenerative diseases by supporting mitochondrial function and reducing oxidative stress .

Summary Table of Clinical Findings

| Condition | Dosage | Duration | Outcome |

|---|---|---|---|

| Heart Failure | 300 mg/day | 2 years | Reduced mortality; improved cardiac function |

| Chronic Fatigue Syndrome | 200 mg/day + NADH | 8 weeks | Significant fatigue reduction |

| Fibromyalgia | 300 mg/day | 3 months | Reduced fatigue and pain levels |

| Obesity | Variable | Variable | Improved lipid metabolism; reduced adiposity |

化学反应分析

Oxidation-Reduction Reactions

Coenzyme Q10 can exist in three oxidation states :

These redox properties are essential for CoQ10's role in the electron transport chain within mitochondria .

Antioxidant Activity

This compound functions as a principal fat-soluble antioxidant in membranes and lipoproteins . In its reduced form (

), CoQ10 can react with α-tocopherol radicals (

), regenerating α-tocopherol (

) and forming the semiquinone radical (

) . The semiquinone radical can react with oxygen (

) to produce superoxide anion radical (

), although it can also reduce

back to

, resulting in the formation of fully oxidized this compound (

) . CoQ10 may also increase the production of vital antioxidants, such as superoxide dismutase .

Proton Transport in Lysosomes

Lysosomal membranes contain relatively high concentrations of CoQ10, which is believed to play a role in transporting protons across these membranes to maintain the optimal acidic pH required for digestive enzymes to function .

常见问题

Q. What methodological approaches are recommended for quantifying CoQ10 levels in human serum, and what are their limitations?

Answer:

CoQ10 quantification typically employs high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for distinguishing between ubiquinone (oxidized) and ubiquinol (reduced) forms . Key considerations include:

- Sample Stability : CoQ10 degrades under light and heat; samples should be processed in amber vials and stored at -80°C.

- Normalization : Levels are often normalized to total cholesterol or lipid profiles to account for inter-individual variability .

- Inter-Lab Variability : Standardized reference materials (e.g., pharmaceutical secondary standards) are critical for cross-study comparability .

Q. How do contradictory outcomes in CoQ10 clinical trials for cardiovascular diseases inform future research design?

Answer:

Discrepancies arise from heterogeneity in trial design:

- Heart Failure : Meta-analyses show improved ejection fraction but no mortality benefit, possibly due to underpowered studies (e.g., median sample size <100) and short follow-up periods .

- Hypertension : While some trials report systolic BP reductions of 11–16.6 mmHg , Cochrane reviews found nonsignificant effects, attributing this to high bias risk in smaller trials .

Recommendations : - Prioritize adaptive trial designs with biomarkers (e.g., plasma CoQ10 levels) to stratify responders.

- Use composite endpoints (e.g., functional capacity + biomarker changes) to capture multidimensional effects .

Q. What molecular mechanisms underlie CoQ10’s anti-inflammatory effects, and how can these be experimentally validated?

Answer:

CoQ10 suppresses NFκB1 signaling, reducing pro-inflammatory cytokines like TNF-α. Key pathways include:

- JAK/STAT Modulation : CoQ10 downregulates IL-6 and CRP in macrophage models .

- In Vitro Validation : LPS-stimulated RAW264.7 macrophages transfected with apoE4 show reduced TNF-α secretion (73–75% inhibition at 2.5–75 μM CoQ10) .

Methodological Considerations : - Use gene expression profiling (RNA-seq) to identify CoQ10-sensitive pathways.

- Validate findings in primary cell lines to avoid immortalized cell artifacts.

Q. What evidence supports CoQ10’s neuroprotective role in Parkinson’s disease (PD), and what dosage thresholds are clinically relevant?

Answer:

In PD trials, CoQ10 at 1200 mg/day slowed functional decline (UPDRS score difference: 6.69 vs. 11.99 in placebo, p=0.04) over 16 months . Mechanisms include:

- Mitochondrial Stabilization : CoQ10 enhances Complex I/II activity, reducing oxidative stress in dopaminergic neurons.

- Calcium Channel Regulation : Prevents excitotoxicity via voltage-dependent calcium channels .

Research Gaps : - Long-term safety data beyond 16 months is lacking.

- Biomarkers (e.g., CSF CoQ10 levels) are needed to predict response .

Q. How does CoQ10 supplementation impact insulin resistance in prediabetes, and what are implications for trial design?

Answer:

A pilot RCT (n=80) showed CoQ10 (100 mg/day) reduced HOMA-IR by 1.2 units (p<0.001) in prediabetic patients, independent of glycemic markers .

Methodological Insights :

- Population Stratification : Target individuals with baseline oxidative stress (e.g., elevated malondialdehyde).

- Endpoint Selection : Pair HOMA-IR with mitochondrial function assays (e.g., respirometry) to assess mechanistic links.

Q. What statistical pitfalls are common in CoQ10 research, and how can they be mitigated?

Answer:

- Misinterpretation of Null Results : Insignificant p-values do not prove equivalence; non-inferiority designs are preferable for testing CoQ10 against active comparators .

- Underpowered Trials : Only 28% of CoQ10 studies conduct power calculations. Use Bayesian adaptive designs to optimize sample size .

- Publication Bias : Negative trials are underrepresented. Pre-register studies (e.g., ClinicalTrials.gov ) to enhance transparency .

Q. How does CoQ10 modulate exercise-induced oxidative stress, and what are optimal dosing regimens for athletic performance studies?

Answer:

CoQ10 (100–300 mg/day) reduces lipid peroxidation (MDA levels) and muscle fatigue in athletes, but effects vary by formulation:

- Bioavailability : Emulsified CoQ10 increases plasma levels 2–3× vs. powder .

- Timing : Co-administration with high-fat meals enhances absorption .

Research Recommendations : - Use crossover designs with washout periods to control for inter-individual variability.

- Measure skeletal muscle CoQ10 uptake via biopsy for direct tissue correlation .

Q. What genetic factors influence CoQ10 deficiency syndromes, and how can preclinical models advance therapeutic discovery?

Answer:

COQ8A-ataxia, linked to ADCK3 mutations, shows cerebellar atrophy and responds partially to high-dose CoQ10 (30 mg/kg/day) .

Experimental Models :

- Knock-in Mice : Recapitulate COQ8A mutations to study tissue-specific CoQ10 distribution.

- Fibroblast Studies : Assess CoQ10 synthesis rescue via radiolabeled precursors (e.g., ³H-mevalonate) .

属性

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTIUHUUMQJHFO-UPTCCGCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H90O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046054 | |

| Record name | Ubidecarenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coenzyme Q10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble | |

| Record name | Ubidecarenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

303-98-0 | |

| Record name | Coenzyme Q10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubidecarenone [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubidecarenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Coenzyme Q10 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ubidecarenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coenzyme Q-10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UBIDECARENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ27X76M46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coenzyme Q10 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50-52ºC | |

| Record name | Ubidecarenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。